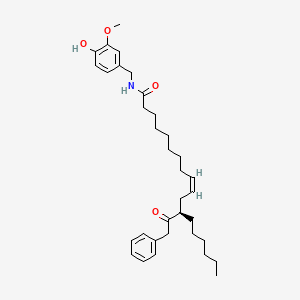
Phenylacetylrinvanil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phénylacétylrinvanil, également connu sous le nom d'IDN-5890, est un analogue synthétique de la capsaïcine. Il agit comme un agoniste puissant et sélectif du récepteur transient receptor potential vanilloid type 1 (TRPV1). Ce composé a une puissance légèrement inférieure à celle de la résinefératoxine, mais il est tout de même environ 300 fois plus puissant que la capsaïcine . Le phénylacétylrinvanil est un amide de la vanillylamine et de l'acide ricinoléique, avec le groupe hydroxyle de l'acide ricinoléique estérifié par l'acide phénylacétique .
Méthodes De Préparation
La synthèse du phénylacétylrinvanil implique une approche chimioenzymatique. Le processus commence par la synthèse quantitative du ricinoléate de méthyle par méthanolyse de l'huile de ricin. Deux voies alternatives sont possibles :
Analyse Des Réactions Chimiques
Le phénylacétylrinvanil subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le phénylacétylrinvanil peut subir des réactions de substitution, en particulier au niveau des parties phényle et vanillylamine. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
4. Applications de la recherche scientifique
Le phénylacétylrinvanil a plusieurs applications dans la recherche scientifique :
5. Mécanisme d'action
Le phénylacétylrinvanil exerce ses effets en agissant comme un agoniste puissant et sélectif du récepteur TRPV1. Le récepteur TRPV1 est un récepteur vanilloïde fortement exprimé dans les neurones sensoriels. L'activation de ce récepteur par le phénylacétylrinvanil entraîne la libération de neurotransmetteurs des terminaisons nerveuses périphériques et centrales, induisant la douleur et l'inflammation neurogène . Ce mécanisme est similaire à celui de la capsaïcine, mais avec une puissance significativement plus élevée.
Applications De Recherche Scientifique
Phenylacetylrinvanil has several scientific research applications:
Mécanisme D'action
Phenylacetylrinvanil exerts its effects by acting as a potent and selective agonist for the TRPV1 receptor. The TRPV1 receptor is a vanilloid receptor highly expressed in sensory neurons. Activation of this receptor by this compound leads to the release of neurotransmitters from peripheral and central nerve terminals, inducing pain and neurogenic inflammation . This mechanism is similar to that of capsaicin but with significantly higher potency.
Comparaison Avec Des Composés Similaires
Le phénylacétylrinvanil est comparé à d'autres composés similaires, tels que :
Capsaïcine : Le phénylacétylrinvanil est environ 300 fois plus puissant que la capsaïcine.
Résinefératoxine : Alors que le phénylacétylrinvanil a une puissance légèrement inférieure à celle de la résinefératoxine, il reste un agoniste TRPV1 très puissant.
L'originalité du phénylacétylrinvanil réside dans sa combinaison d'un agoniste TRPV1 de type vanillamide et d'un ligand sélectif du récepteur CB2 dérivé d'un acide gras non polyinsaturé, ce qui lui confère un profil d'activité distinct .
Propriétés
Formule moléculaire |
C34H49NO4 |
|---|---|
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
(Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide |
InChI |
InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-/t30-/m1/s1 |
Clé InChI |
STBVSPCCKFGBHG-DJVRBGHSSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)


![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
![(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)
![[3H]methyllycaconitine](/img/structure/B10771706.png)
